2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 52118-10-2
VCID: VC2126927
InChI: InChI=1S/C16H14O4/c17-11-13-5-1-3-7-15(13)19-9-10-20-16-8-4-2-6-14(16)12-18/h1-8,11-12H,9-10H2
SMILES: C1=CC=C(C(=C1)C=O)OCCOC2=CC=CC=C2C=O
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol

2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde

CAS No.: 52118-10-2

Cat. No.: VC2126927

Molecular Formula: C16H14O4

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde - 52118-10-2

Specification

CAS No. 52118-10-2
Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
IUPAC Name 2-[2-(2-formylphenoxy)ethoxy]benzaldehyde
Standard InChI InChI=1S/C16H14O4/c17-11-13-5-1-3-7-15(13)19-9-10-20-16-8-4-2-6-14(16)12-18/h1-8,11-12H,9-10H2
Standard InChI Key YXPZEGOFLHNCCI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C=O)OCCOC2=CC=CC=C2C=O
Canonical SMILES C1=CC=C(C(=C1)C=O)OCCOC2=CC=CC=C2C=O

Introduction

Structural Characteristics and Identification

Molecular Identity and Basic Properties

2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde is identified by the CAS number 52118-10-2 and possesses the molecular formula C16H14O4 with a molecular weight of 270.28 g/mol . The compound's structure consists of a benzaldehyde backbone linked to a formylphenoxy group via an ethoxy bridge, creating a molecule with two aldehyde functional groups positioned at strategic locations. This arrangement gives the compound its characteristic reactivity profile and makes it valuable in various synthetic pathways.

Structural Representation

The compound can be represented using various chemical notation systems. Its SMILES notation is C1=CC=C(C(=C1)C=O)OCCOC2=CC=CC=C2C=O, while its InChI notation is InChI=1S/C16H14O4/c17-11-13-5-1-3-7-15(13)19-9-10-20-16-8-4-2-6-14(16)12-18/h1-8,11-12H,9-10H2 . These representations allow for precise identification and structural analysis, facilitating computational studies and database searches related to this compound.

Physical Characteristics

While comprehensive physical data for 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde is limited in the available literature, predicted collision cross-section (CCS) values have been calculated for various adducts of the compound. These values provide insights into the compound's molecular size and shape in different ionic states, which is valuable for analytical techniques such as ion mobility spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺271.09648160.6
[M+Na]⁺293.07842175.1
[M+NH4]⁺288.12302168.1
[M+K]⁺309.05236167.2
[M-H]⁻269.08192164.3
[M+Na-2H]⁻291.06387169.4
[M]⁺270.08865163.7
[M]⁻270.08975163.7

These collision cross-section values are particularly useful for mass spectrometry-based identification and characterization of the compound .

Synthetic Approaches

Laboratory Synthesis Methods

The synthesis of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde typically involves reaction pathways that establish the key ethoxy bridge between the two aromatic rings. One reported method involves the reaction of 2-(2-hydroxyethoxy)benzaldehyde with 2-fluorobenzaldehyde in the presence of a base such as potassium carbonate, using dimethylformamide as a solvent. This approach leverages nucleophilic aromatic substitution to create the critical ether linkage that characterizes the compound's structure.

Reaction Conditions and Considerations

Successful synthesis of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde requires careful control of reaction conditions. The process often demands anhydrous conditions to prevent unwanted side reactions involving the reactive aldehyde groups. Temperature control and appropriate reaction times are critical for optimizing yield and purity. Purification typically involves recrystallization or column chromatography to achieve the desired purity levels for subsequent applications.

Chemical Reactivity and Transformations

Aldehyde Group Reactivity

The dual aldehyde functionality in 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde provides rich chemical reactivity. These groups can participate in various condensation reactions, including the formation of imines (Schiff bases) when reacted with primary amines. The aldehyde groups can also undergo oxidation to form carboxylic acids or reduction to alcohols, depending on the reagents and conditions employed. This versatility makes the compound valuable as a building block in more complex synthetic pathways.

Ether Linkage Characteristics

Applications in Synthetic Chemistry

Schiff Base Formation

One of the most significant applications of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde is in the synthesis of Schiff bases. The compound reacts with various amines, including triethylene tetraamine, to form cyclic Schiff bases with unique structural and electronic properties. These Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds and can serve as ligands in coordination chemistry.

Metal Complex Formation

The compound's ability to form complexes with various metal ions is another important application. The resultant metal complexes are often characterized using FT-IR, H NMR, and mass spectrometry techniques to elucidate their structures and properties. These complexes may exhibit interesting electronic, magnetic, or optical properties, making them valuable in materials science applications.

Preparation of Solutions for Research Applications

Stock Solution Preparation Guidelines

For researchers working with 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde, proper solution preparation is essential for experimental success. The following table provides guidelines for preparing stock solutions of various concentrations:

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM3.6999 mL18.4993 mL36.9987 mL
5 mM0.74 mL3.6999 mL7.3997 mL
10 mM0.37 mL1.8499 mL3.6999 mL

These guidelines ensure proper concentration for various experimental protocols, particularly in biochemical and pharmacological investigations .

Solubility Considerations

The solubility characteristics of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde must be carefully considered when preparing solutions for research applications. The compound exhibits varying degrees of solubility in different solvents, with dimethyl sulfoxide (DMSO) often serving as an effective solvent for creating concentrated stock solutions . When preparing solutions for biological assays, considerations regarding the final DMSO concentration must be addressed to avoid solvent-related effects on biological systems.

Material Science Applications

Optical Materials Development

The structural features of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde, particularly its extended conjugated system and capability to form complexes, make it potentially valuable in the development of materials with specific optical properties. Metal complexes derived from this compound may exhibit interesting photophysical properties, including fluorescence or phosphorescence, which could be exploited in sensing applications or optoelectronic devices. The precise electronic structure of these complexes can often be tuned through choice of metal center and modification of reaction conditions.

Coordination Chemistry

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde. A notable example is 2-[2-(2-carboxyphenoxy)ethoxy]benzoic acid (CAS: 17354-62-0), which features carboxylic acid groups instead of aldehyde groups . This substitution significantly alters the compound's reactivity profile and physical properties, including solubility and acidic characteristics. The molecular weight of this analog (302.28 g/mol) is higher than that of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde (270.28 g/mol), reflecting the additional oxygen atoms in the carboxylic acid functionalities .

Functional Group Impact on Reactivity

The presence of aldehyde groups in 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde versus carboxylic acid groups in related compounds creates distinct differences in chemical behavior. While aldehydes readily form Schiff bases and undergo reduction to alcohols, carboxylic acids form esters and amides under appropriate conditions. These differences in reactivity lead to divergent applications in synthetic chemistry and materials science .

Future Research Directions

Expanded Biological Evaluation

While preliminary investigations into the biological activities of derivatives and metal complexes of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde have been conducted, a more comprehensive evaluation is warranted. Future research could explore potential applications in medicinal chemistry, particularly as these compounds may interact with specific biological targets due to their unique structural features and metal-binding capabilities.

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